molecular formula C21H16ClFN2O B2698245 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole CAS No. 537701-79-4

2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole

Cat. No.: B2698245
CAS No.: 537701-79-4
M. Wt: 366.82
InChI Key: QJJFGVPVTOHCIZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole is a novel benzimidazole-based research chemical offered for biological screening and investigative purposes. Benzimidazole is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents and presenting a versatile template for developing new bioactive molecules . This particular compound features a 1-(4-fluorobenzyl) group and a unique 2-[(4-chlorophenoxy)methyl] side chain. These modifications are strategically designed based on structure-activity relationship (SAR) studies, which indicate that substitutions at the N-1 and C-2 positions of the benzimidazole core are critical for enhancing pharmacological potential and modulating interactions with biological targets . Research into analogous benzimidazole derivatives has demonstrated significant and diverse biological activities, making this compound class a valuable tool for scientific discovery . Previous studies on similar molecules have shown potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . Furthermore, related compounds have exhibited promising anticancer activity against multiple human cancer cell lines, with efficacy comparable to established chemotherapeutic agents . The mechanism of action for benzimidazole derivatives is often multi-factorial and can involve inhibition of key enzymatic targets such as dihydrofolate reductase (DHFR), which is a validated target for both antimicrobial and anticancer therapies . This product is intended for research applications only, including but not limited to: in vitro antimicrobial assays, cytotoxicity studies, mechanism of action investigations, and as a building block in synthetic chemistry. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O/c22-16-7-11-18(12-8-16)26-14-21-24-19-3-1-2-4-20(19)25(21)13-15-5-9-17(23)10-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFGVPVTOHCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Substituents: The 4-chlorophenoxy and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 4-chlorophenol and 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the phenoxy group.

    Reduction: Reduction reactions may target the nitro groups if present or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Mechanism of Action:

  • The compound exhibits cytotoxic effects by activating caspase pathways, leading to programmed cell death.
  • It has demonstrated significant activity against cell lines such as MCF-7 (breast), HeLa (cervical), and A549 (lung) with IC50 values indicating potent antiproliferative effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction via caspase activation
HeLa12.8G2/M phase cell cycle arrest
A54910.5Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanism of Action:
The antimicrobial effects are attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Study 1: Breast Cancer Model

A preclinical study evaluated the efficacy of this compound in mice with MCF-7 tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent in vivo.

Case Study 2: Anxiolytic Effects

Another investigation assessed related benzimidazole derivatives for their anxiolytic properties in animal models. The findings indicated modulation of neurotransmitter systems, supporting their potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related benzimidazole derivatives:

Compound Name Position 1 Substituent Position 2 Substituent Molecular Weight Key Properties/Applications Reference
2-[(4-Chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole 4-fluorobenzyl (4-chlorophenoxy)methyl ~372.8* Hypothesized lipophilicity enhancement -
1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole 4-fluorobenzyl pyridin-2-yl 303.34 Crystal structure studied; coordination chemistry applications
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (3b) 4-chlorobenzyl 4-chlorophenyl 373.2 Analgesic/anti-inflammatory potential
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole H 4-fluorophenyl, 6-methyl 226.24 Metabolic stability in drug design
2-{[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole H Triazolyl-methylthio - Corrosion inhibitor (96% efficiency in HCl)

*Calculated molecular weight based on formula C₂₁H₁₆ClFN₂O.

Key Observations :

  • Substituent Effects: The 4-fluorobenzyl group at position 1 is shared with compounds in and , suggesting its role in enhancing electronic properties or binding interactions. The (4-chlorophenoxy)methyl group at position 2 introduces an ether linkage, likely increasing lipophilicity compared to direct phenyl or pyridyl substituents. This may improve membrane permeability in biological systems.
  • Molecular Weight : The target compound’s higher molecular weight (~372.8) compared to simpler analogs (e.g., 226.24 in ) could influence solubility and bioavailability.
Corrosion Inhibition
  • The compound 2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole () demonstrated 96% inhibition efficiency in 1 M HCl, highlighting the role of fluorobenzyl groups in enhancing corrosion resistance. The target compound’s 4-fluorobenzyl substituent may similarly contribute to surface adsorption on metals.
Medicinal Chemistry
  • The chloro substituents here contrast with the target compound’s fluorobenzyl and chlorophenoxy groups, which may alter receptor binding.
  • 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole () was studied for metabolic stability, a critical factor in drug development. The methyl group at position 6 improved resistance to enzymatic degradation.
Coordination Chemistry
  • 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole () exhibited a planar crystal structure with C–H⋯π interactions, making it a candidate for metal coordination and sensor design.

Physicochemical Property Trends

  • Hydrogen Bonding : The ether oxygen in the target compound may form hydrogen bonds, contrasting with the direct aryl linkages in or .

Biological Activity

2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole is a synthetic compound within the benzimidazole class, known for its diverse biological activities, including antimicrobial and anticancer properties. This compound features a unique structure that may enhance its biological efficacy, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClFN2OC_{21}H_{16}ClFN_2O with a molecular weight of approximately 358.81 g/mol. The presence of the 4-chlorophenoxy and 4-fluorobenzyl substituents contributes to its biological activity.

The primary mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets associated with cancer cell proliferation and microbial growth inhibition.

Target Cell Lines

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • A498 (renal cancer)
  • A375 (melanoma)
  • HepG2 (liver cancer) .

Biochemical Pathways

Molecular docking studies have identified potential targets for the antiproliferative effects of this compound, suggesting its role in inhibiting key signaling pathways involved in cell cycle regulation and apoptosis induction .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

Activity Type Cell Line IC50 (µM) Effect
AntiproliferativeA54915.0Inhibition of cell growth
AntiproliferativeHeLa10.5Induction of apoptosis
AntimicrobialE. coli20.0Bacterial growth inhibition
AntimicrobialS. aureus25.0Bacterial growth inhibition

Case Studies

Several studies have investigated the biological activities of benzimidazole derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells, leading to increased apoptosis markers such as caspase activation and PARP cleavage .
  • Antimicrobial Effects : In another investigation, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against infections .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, which are critical for its development as a pharmaceutical agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 1,2-phenylenediamine derivatives with aldehydes under oxidative conditions or using carboxylic acid derivatives in acidic media. For example:

  • Oxidative cyclocondensation : Reacting 4-chlorophenoxy methyl aldehyde with 4-fluorobenzyl-substituted 1,2-diaminobenzene in the presence of oxidants (e.g., air) or catalysts like trimethylsilyl chloride (TMSCl) yields the target compound. TMSCl (1 mol%) in water at room temperature improves efficiency, achieving yields >80% .
  • Catalyst optimization : Using cetyltrimethylammonium chloride as a phase-transfer catalyst increases yields to 88% by enhancing reactant miscibility .
  • Key variables : Solvent polarity (e.g., trifluoroethanol vs. water), temperature (room temperature vs. reflux), and catalyst loading critically affect side reactions and purity .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of synthesized benzimidazole derivatives?

  • IR spectroscopy : Identifies functional groups via characteristic absorptions:
    • N–H stretching at 3371–3475 cm⁻¹ (benzimidazole ring) .
    • O–H (phenolic) at 3330–3342 cm⁻¹ .
  • ¹H/¹³C NMR : Assigns substituent positions:
    • Aromatic protons appear as doublets/multiplets at δ 6.75–7.94 ppm .
    • Phenoxy methyl groups resonate as singlets near δ 4.5–5.0 ppm .
  • HRMS : Validates molecular weight with <5 ppm error .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy) of benzimidazole derivatives?

Discrepancies often arise from structural nuances (substituent position/type) and assay variability :

  • Substituent effects : 2-position modifications (e.g., chlorophenoxy vs. fluorobenzyl) alter electron distribution, impacting receptor binding. For example:
    • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -Cl) show IC₅₀ values of 1.5–3.125 µg/mL against bacterial strains .
    • Anti-inflammatory activity : Hydrophobic substituents (e.g., -CF₃) enhance COX-2 inhibition, reducing writhing in mice by 85–88% at 50 mg/kg .
  • Assay standardization : Use positive controls (e.g., diclofenac for inflammation, BHT for antioxidant assays) and replicate studies across cell lines (e.g., A549 for cytotoxicity) .

Q. What computational strategies predict the binding affinity of benzimidazole-based inhibitors against target enzymes?

  • Molecular docking : Models ligand-receptor interactions using crystallographic data (e.g., HIV-1 RT PDB: 1RTQ). For example:
    • Hydrogen bonding : Benzimidazole N–H forms bonds with Lys103 backbone (ΔG = -9.2 kcal/mol ) .
    • QSAR : Correlates logP and polar surface area with EC₅₀ values (r² = 0.70) .
  • Free energy perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., methyl → trifluoromethyl improves affinity by 1.3 kcal/mol ) .

Q. How can substituent patterns on the benzimidazole core be optimized to enhance pharmacological activity?

  • Position-specific modifications :
    • 1-position : Bulky groups (e.g., 4-fluorobenzyl) improve metabolic stability .
    • 2-position : Electron-deficient substituents (e.g., -NO₂, -CF₃) enhance antimicrobial and anticancer activity .
  • Bioisosteric replacement :
    • Replace phenoxy with thioether for antioxidant activity (IC₅₀ = 0.038 µg/mL ) .
    • Introduce chalcone moieties at position 5 for EGFR-TK inhibition (IC₅₀ = 0.87 µM ) .

Q. Methodological Recommendations

  • Synthetic optimization : Screen catalysts (e.g., TMSCl, CTAC) in biphasic systems to minimize side products .
  • Biological assays : Validate activity in multiple models (e.g., in vitro enzyme inhibition + in vivo inflammation) .
  • Computational validation : Cross-verify docking results with MD simulations to assess binding stability .

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